4-Chloro-3-(hydroxymethyl)phenylboronic acid
Overview
Description
“4-Chloro-3-(hydroxymethyl)phenylboronic acid” is a chemical compound with the CAS Number: 1430237-54-9 . It has a molecular weight of 186.4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Chloro-3-(hydroxymethyl)phenylboronic acid” is1S/C7H8BClO3/c9-7-2-1-6 (8 (11)12)3-5 (7)4-10/h1-3,10-12H,4H2
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Chloro-3-(hydroxymethyl)phenylboronic acid” is a solid . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources.Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which could include “4-Chloro-3-(hydroxymethyl)phenylboronic acid”.
- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Solubility Studies
- Scientific Field : Physical Chemistry
- Application Summary : Phenylboronic acids and their derivatives, including “4-Chloro-3-(hydroxymethyl)phenylboronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Knowledge of their solubility in various solvents is important for selecting the correct solvent for a particular reaction or for purifying products by crystallization .
- Methods of Application : The solubilities of phenylboronic acids and their derivatives in various organic solvents are determined experimentally by a dynamic method, in which the disappearance of turbidity is determined by measuring light intensity using a luminance probe .
- Results or Outcomes : Phenylboronic acids have high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon .
Chorismate Mutase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Phenylboronic acids can be used in the synthesis of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .
- Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized. Typically, this would involve a series of organic synthesis reactions, potentially including Suzuki coupling reactions .
- Results or Outcomes : The outcome would be the production of a compound that inhibits the activity of chorismate mutase in Mycobacterium tuberculosis H37Rv, potentially providing a basis for the development of new treatments for tuberculosis .
HIV Protease Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Phenylboronic acids can be used in the synthesis of human immunodeficiency virus (HIV) protease inhibitors .
- Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized. This would typically involve a series of organic synthesis reactions .
- Results or Outcomes : The outcome would be the production of a compound that inhibits the activity of HIV protease, potentially providing a basis for the development of new treatments for HIV .
mTOR Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Phenylboronic acids can be used in the synthesis of imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors .
- Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized. This would typically involve a series of organic synthesis reactions .
- Results or Outcomes : The outcome would be the production of a compound that inhibits the activity of mTOR kinase, potentially providing a basis for the development of new treatments for diseases such as cancer .
PDE4B Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Phenylboronic acids can be used in the synthesis of pyrrole derivatives for use as PDE4B inhibitors .
- Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized. This would typically involve a series of organic synthesis reactions .
- Results or Outcomes : The outcome would be the production of a compound that inhibits the activity of PDE4B, potentially providing a basis for the development of new treatments for diseases such as depression and inflammation .
Safety And Hazards
properties
IUPAC Name |
[4-chloro-3-(hydroxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYROAZVVUGRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(hydroxymethyl)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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